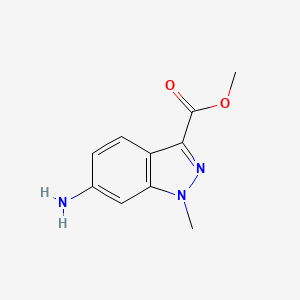

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate

Description

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate (CAS: Not explicitly provided in evidence; referred to as "AMI" in ) is a substituted indazole derivative with a methyl ester at position 3, a methyl group at position 1, and an amino group at position 5. This compound is synthesized via a two-step process:

Methylation: 6-Nitro-1H-indazole undergoes alkylation with methyl iodide and sodium hydride in dimethylformamide (DMF) to yield 6-nitro-1-methyl-indazole .

Reduction: The nitro group is reduced to an amino group using hydrogen gas and palladium on carbon as a catalyst, followed by purification via column chromatography .

Properties

IUPAC Name |

methyl 6-amino-1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJBIVYMGOJTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)C(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-methylindazole-3-carboxylic acid (Intermediate)

- Starting Material: Indazole-3-carboxylic acid (ICA)

- Methylation: The N-1 methylation of ICA is achieved by reacting ICA with a methylating agent such as iodomethane.

- Solvent and Base: The reaction is typically performed in an anhydrous lower alkanol (e.g., methanol) as solvent. The base used is an alkali metal alkoxide, usually formed in situ by reacting sodium or another alkali metal with the alkanol.

- Reaction Conditions: Polar solvents and the presence of alkali metal alkoxides facilitate the methylation with high selectivity toward the N-1 position.

- Yield and Purity: This method yields 1-methylindazole-3-carboxylic acid (1-MICA) in high yield, although minor by-products such as 2-methyl isomers (~7%) and methyl esters (~10%) may form.

- Industrial Considerations: The in situ formation of alkoxide releases hydrogen gas, posing industrial scale hazards that require careful control.

Esterification to Methyl Ester

- The 3-carboxylic acid group of 1-MICA is esterified to the corresponding methyl ester.

- Common esterification methods involve treatment with methanol under acidic or catalytic conditions.

- This step yields methyl 1-methyl-1H-indazole-3-carboxylate, which serves as a key intermediate for further functionalization.

Introduction of the 6-Amino Group

- The amino group at the 6-position can be introduced by nitration followed by reduction or by direct substitution methods.

- One approach involves the preparation of 6-nitro-1-methyl-1H-indazole-3-carboxylate followed by catalytic hydrogenation to convert the nitro group to an amino group.

- Alternatively, selective amination reactions or diazotization followed by substitution can be employed.

- Patents describe processes involving nitrite reagents (e.g., sodium nitrite, tert-butyl nitrite) and controlled reaction conditions to achieve selective functionalization at the 6-position.

Detailed Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Tin(II) chloride in the presence of sodium acetate in THF is commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate is synthesized through various chemical processes involving indazole derivatives. The synthesis typically involves the methylation of indazole-3-carboxylic acid, which can be achieved using methylating agents like iodomethane in the presence of alkali metal alkoxides . This compound has a molecular formula of C10H11N3O2 and a molecular weight of approximately 205.22 g/mol .

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. Research indicates that compounds related to this structure exhibit significant inhibitory effects on cancer cell lines. For example, a derivative showed an IC50 value of 5.15 µM against the K562 leukemia cell line, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression by modulating key proteins such as Bcl-2 and p53 .

CDK Inhibition

Another significant application is the compound's role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19. These kinases are implicated in various cancers, including colorectal cancer. The compound demonstrated high affinity for these targets, with IC50 values in the nanomolar range (7.2 ± 1.4 nM for CDK8) and effective inhibition of WNT signaling pathways . This positions this compound as a promising candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the indazole ring can significantly affect biological activity, selectivity, and toxicity profiles . This underscores the importance of systematic modifications to enhance efficacy against specific cancer types while minimizing side effects.

Potential Therapeutic Uses

Given its biological activities, this compound holds potential for several therapeutic applications:

- Cancer Treatment : Its ability to induce apoptosis and inhibit CDKs suggests a role in targeted cancer therapies.

- Neuroprotection : Indazole derivatives have been explored for neuroprotective effects, potentially offering benefits in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antitumor Activity | K562 Cell Line | 5.15 µM | Induction of apoptosis, modulation of Bcl-2 |

| CDK Inhibition | CDK8 | 7.2 nM | Inhibition of WNT signaling |

| CDK Inhibition | CDK19 | 6.0 nM | Inhibition of WNT signaling |

Mechanism of Action

The mechanism of action of Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs of Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate include derivatives with varying substituents at position 6 (Table 1). These modifications significantly alter physicochemical properties and reactivity.

Table 1: Comparison of this compound and Analogs

*Calculated based on formula C₁₀H₁₁N₃O₂.

Key Observations:

- This group is critical for interactions in biological systems. Bromo (-Br): Introduces electrophilic character, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . Benzyloxy (-OCH₂C₆H₅): Increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Flexibility :

- Cost Analysis: The amino-substituted compound is priced higher (€682 for 50 mg) compared to its bromo analog (€582), suggesting greater synthetic complexity or demand .

Spectroscopic and Crystallographic Insights

Crystallographic refinement tools like SHELXL () and visualization software (e.g., WinGX, ) are critical for structural elucidation of such derivatives.

Biological Activity

Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate (commonly referred to as Methyl 6-amino indazole) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by its unique bicyclic structure. The general formula can be represented as follows:

This compound features an amino group at the 6-position and a methyl ester at the 3-position, which are crucial for its biological activity.

The biological activity of Methyl 6-amino indazole primarily revolves around its interaction with various molecular targets, including kinases involved in cell signaling pathways. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For instance, studies indicate that derivatives of indazole can effectively inhibit CDK8 and CDK19, leading to reduced cell proliferation in cancer models .

Key Pathways Affected:

- Cell Cycle Regulation: Inhibition of CDKs leads to cell cycle arrest.

- Apoptosis Induction: The compound has been linked to increased apoptosis in cancer cell lines through modulation of the p53/MDM2 pathway .

- Signal Transduction: It affects pathways such as WNT signaling, crucial for cellular growth and differentiation .

Anticancer Properties

Methyl 6-amino indazole has demonstrated promising anticancer properties across various studies:

- In vitro Studies: The compound showed significant cytotoxicity against several cancer cell lines. For example, it exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent antiproliferative effects .

- Mechanism of Action: The compound induces apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax. This shift promotes programmed cell death, particularly in leukemia models .

Enzymatic Inhibition

Research highlights that Methyl 6-amino indazole derivatives possess strong inhibitory effects on various enzymes:

These values indicate that Methyl 6-amino indazole derivatives can serve as potent inhibitors for these kinases, making them potential candidates for targeted cancer therapies.

Case Studies

Several studies have explored the efficacy of Methyl 6-amino indazole in preclinical settings:

- Study on K562 Cells:

- Assessment in Colorectal Cancer:

Q & A

Q. What are the common synthetic routes for Methyl 6-amino-1-methyl-1H-indazole-3-carboxylate, and how can the amino group be introduced?

- Methodological Answer : The synthesis typically involves nitration followed by reduction. For example, methyl 6-nitro-1-methyl-1H-indazole-3-carboxylate (CAS 1058740-88-7) can be synthesized via electrophilic nitration, and the nitro group is subsequently reduced to an amino group using catalytic hydrogenation (e.g., H₂/Pd-C) or stoichiometric reducing agents (e.g., SnCl₂/HCl). Post-reduction purification often employs column chromatography (ethyl acetate/petroleum ether gradients) or recrystallization . Key Steps :

- Nitration at the 6-position of the indazole core.

- Reduction of the nitro group to an amine.

- Methylation at the 1-position (if not pre-installed).

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR : Compare ¹H/¹³C NMR shifts with structurally similar compounds (e.g., methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate, CAS 2368870-45-3). The amino group (NH₂) typically appears as a broad singlet at δ 5.5–6.5 ppm in DMSO-d₆, while the methyl ester (COOCH₃) resonates at δ 3.8–4.0 ppm .

- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak matching the molecular weight (e.g., 205.21 g/mol).

- IR Spectroscopy : Confirm the presence of amine (N-H stretch ~3300–3500 cm⁻¹) and ester (C=O stretch ~1700–1750 cm⁻¹) functionalities .

Q. What are the key safety considerations when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

- Storage : Keep in a cool, dry place under inert atmosphere (N₂ or Ar) to prevent oxidation.

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to obtain precise atomic coordinates.

- Refinement : Apply SHELXL for small-molecule refinement. For example, SHELXL can model hydrogen bonding between the amino group and adjacent carbonyl oxygen, addressing potential disorder or twinning issues .

- Validation : Cross-check with Hirshfeld surface analysis or residual density maps to confirm the absence of unmodeled electron density.

Q. What strategies are effective for functionalizing the amino group in this compound to explore structure-activity relationships?

- Methodological Answer :

- Acylation : React with acyl chlorides (e.g., acetyl chloride) in anhydrous DCM with triethylamine as a base.

- Sulfonation : Use sulfonyl chlorides (e.g., tosyl chloride) in pyridine to install sulfonamide groups.

- Cross-Coupling : Employ Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) for aryl/alkyl amination.

Example : Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate (CAS 2368870-45-3) was synthesized via acetylation, demonstrating the amino group’s reactivity .

Q. How should researchers address contradictory spectroscopic or analytical data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous NOE correlations.

- Computational Chemistry : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare calculated IR/NMR spectra with experimental data.

- Crystallographic Cross-Check : Resolve tautomerism or regiochemistry disputes via single-crystal X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.